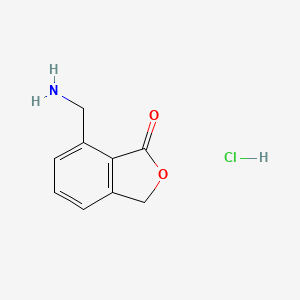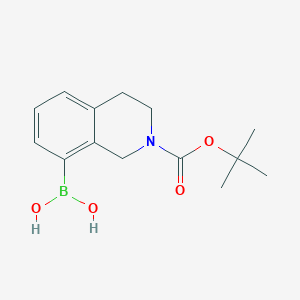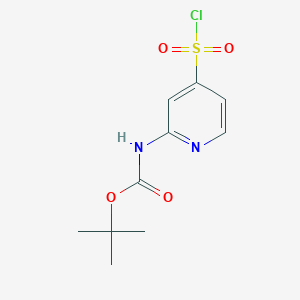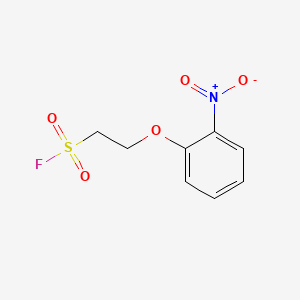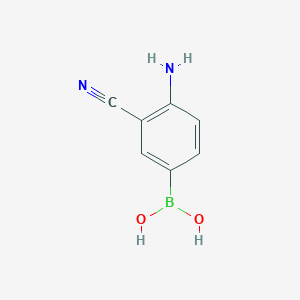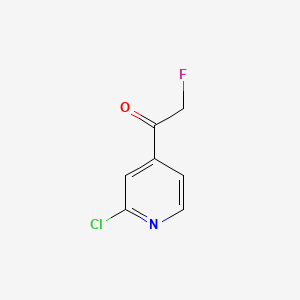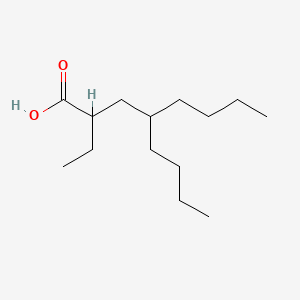
4-Butyl-2-ethyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-2-ethyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with a butyl group at the fourth position and an ethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butyl-2-ethyloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of 4-butyl-2-ethyloctanol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrolysis of esters or nitriles. The esterification of 4-butyl-2-ethyloctanol with acetic acid, followed by hydrolysis, is a feasible route. Additionally, the carboxylation of Grignard reagents derived from 4-butyl-2-ethyloctyl halides can also be employed .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-2-ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes under controlled conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts for esterification and hydrolysis reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Butyl-2-ethyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 4-butyl-2-ethyloctanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the long carbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butyl-2-ethylhexanoic acid
- 4-Butyl-2-ethylheptanoic acid
- 4-Butyl-2-ethylundecanoic acid
Uniqueness
4-Butyl-2-ethyloctanoic acid is unique due to its specific carbon chain length and the positioning of the butyl and ethyl groups. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C14H28O2 |
|---|---|
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
4-butyl-2-ethyloctanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-7-9-12(10-8-5-2)11-13(6-3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
KZCVGIKIMLDNNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)CC(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
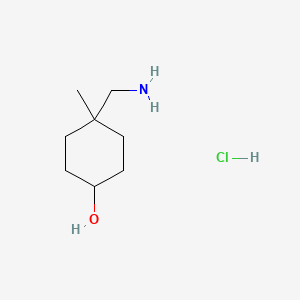
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
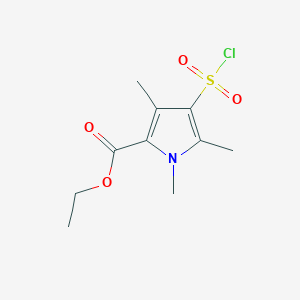
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)

